molecular formula C6H21N6OP B12805505 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine CAS No. 91297-44-8

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine

Cat. No.: B12805505
CAS No.: 91297-44-8
M. Wt: 224.25 g/mol
InChI Key: PKDDCYDHDBGFNU-UHFFFAOYSA-N
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Description

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is a complex organic compound with the molecular formula C₆H₂₁N₆OP

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine typically involves the reaction of dimethylhydrazine with phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,2-Dimethylhydrazine+Phosphoryl chlorideThis compound\text{2,2-Dimethylhydrazine} + \text{Phosphoryl chloride} \rightarrow \text{this compound} 2,2-Dimethylhydrazine+Phosphoryl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is typically purified through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce simpler hydrazine compounds.

Scientific Research Applications

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylhydrazine: A simpler hydrazine derivative with fewer functional groups.

    Phosphoryl hydrazine: Contains a phosphoryl group but lacks the dimethylhydrazine moieties.

Uniqueness

2-Bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethyl-hydrazine is unique due to its combination of multiple hydrazine groups and a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications that similar compounds cannot fulfill.

Properties

CAS No.

91297-44-8

Molecular Formula

C6H21N6OP

Molecular Weight

224.25 g/mol

IUPAC Name

2-bis(2,2-dimethylhydrazinyl)phosphoryl-1,1-dimethylhydrazine

InChI

InChI=1S/C6H21N6OP/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h1-6H3,(H3,7,8,9,13)

InChI Key

PKDDCYDHDBGFNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)NP(=O)(NN(C)C)NN(C)C

Origin of Product

United States

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